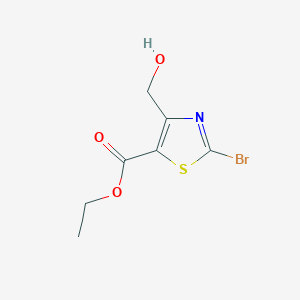
Ethyl 2-bromo-4-(hydroxymethyl)thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-bromo-4-(hydroxymethyl)thiazole-5-carboxylate is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-4-(hydroxymethyl)thiazole-5-carboxylate typically involves the bromination of a thiazole precursor followed by esterification One common method involves the reaction of 2-aminothiazole with bromine to introduce the bromine atom at the 2-positionFinally, esterification with ethanol yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-4-(hydroxymethyl)thiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of new thiazole derivatives with different substituents at the 2-position.
Oxidation: Conversion to carboxylic acids or aldehydes.
Reduction: Formation of alcohols or dehalogenated products.
Scientific Research Applications
Ethyl 2-bromo-4-(hydroxymethyl)thiazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates, particularly those targeting microbial infections and cancer.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-4-(hydroxymethyl)thiazole-5-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The bromine atom and hydroxymethyl group may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate
- Methyl 5-bromothiazole-4-carboxylate
- 2-Bromo-4-methylthiazole-5-carboxylic Acid Ethyl Ester
Uniqueness
Ethyl 2-bromo-4-(hydroxymethyl)thiazole-5-carboxylate is unique due to the presence of both a bromine atom and a hydroxymethyl group on the thiazole ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations compared to similar compounds .
Properties
Molecular Formula |
C7H8BrNO3S |
|---|---|
Molecular Weight |
266.11 g/mol |
IUPAC Name |
ethyl 2-bromo-4-(hydroxymethyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C7H8BrNO3S/c1-2-12-6(11)5-4(3-10)9-7(8)13-5/h10H,2-3H2,1H3 |
InChI Key |
FOIBHPKPEIBNNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















